
Use of isoamyl propionate as a flavoring agent
in food science

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Isoamyl propionate

Cat. No.: B085461 Get Quote

Isoamyl Propionate: Application Notes for Food
Flavoring
Introduction
Isoamyl propionate (also known as isopentyl propionate) is a flavoring agent widely utilized in

the food industry to impart a characteristic sweet, fruity flavor and aroma.[1][2][3] Its

organoleptic profile is commonly described as reminiscent of apricot, pineapple, banana, and

pear.[1][4][5] This ester is found naturally in a variety of fruits and fermented products, including

apples, melons, tomatoes, beer, and wine.[4][6][7][8] Classified as Generally Recognized as

Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), its FEMA number is

2082.[5][9][10] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also

evaluated isoamyl propionate and concluded that it poses no safety concern at current levels

of intake when used as a flavoring agent.[5][9][10][11]

These application notes provide researchers, scientists, and product development

professionals with comprehensive information on the properties, applications, and relevant

experimental protocols for the use of isoamyl propionate in food science.

Chemical and Physical Properties
A clear, colorless liquid, isoamyl propionate is soluble in ethanol and most fixed oils, but

insoluble in water, glycerol, and propylene glycol.[5][12] Its volatility and solubility are key

factors in its application as a flavoring agent.
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Property Value Reference

Chemical Name 3-methylbutyl propanoate [6][10]

Synonyms
Isopentyl propionate, Isoamyl

propanoate
[1][2][6][10]

CAS Number 105-68-0 [2][5][6]

Molecular Formula C₈H₁₆O₂ [1][2][5]

Molecular Weight 144.21 g/mol [1][2][5]

Appearance Colorless liquid [1][2][5][12]

Odor Fruity, apricot, pineapple-like [4][5][12]

Boiling Point 159-161 °C [1][2][5]

Density 0.866-0.871 g/mL at 25°C [5][12][13]

Refractive Index 1.405-1.409 at 20°C [1][2][5][12]

Solubility

Soluble in ethanol and most

fixed oils; insoluble in water,

glycerol, and propylene glycol.

[5][12]

Applications in the Food Industry
Isoamyl propionate is a versatile flavoring agent used across a wide range of food and

beverage products to create or enhance fruity notes. Its application is self-limiting due to its

distinct flavor profile; exceeding optimal levels can result in an unbalanced and artificial taste.
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Food Category FEMA GRAS Typical Use Level (ppm)

Soft Drinks 3.8

Cold Drinks 13

Candy 38

Baked Goods 6.1

Pudding 0.80 - 3.7

Source: FEMA (mg/kg) as reported by ChemBK.[13]

Experimental Protocols
Protocol for Sensory Evaluation: Triangle Test
The triangle test is a discriminative sensory evaluation method used to determine if a

perceptible difference exists between two product formulations, for example, a standard

product versus one containing isoamyl propionate.[4][6][11][14]

Objective: To determine if the addition of isoamyl propionate at a specific concentration

creates a sensorially perceptible difference in a food or beverage product.

Materials:

Control product (without isoamyl propionate).

Test product (with isoamyl propionate at the desired concentration).

Identical tasting cups, coded with random three-digit numbers.[1]

Palate cleansers (e.g., plain crackers, filtered water).[6]

Sensory evaluation booths with controlled lighting and temperature.

Ballots for data collection.

A panel of 25-50 untrained but screened panelists.[14]
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Procedure:

Sample Preparation: Prepare the control and test products. Ensure both are at the same

temperature and serving size.

Coding: Code the tasting cups with random three-digit numbers. For each panelist, prepare

three cups: two containing one product and one containing the other.

Randomization: The order of presentation of the three samples should be randomized for

each panelist to avoid positional bias. The six possible combinations are: AAB, ABA, BAA,

BBA, BAB, and ABB (where A is the control and B is the test sample, or vice-versa).[1][4]

Presentation: Present the three coded samples simultaneously to each panelist.

Instruction: Instruct panelists to taste the samples from left to right and to identify the "odd" or

"different" sample. Panelists should be instructed to make a choice, even if they are

uncertain.[6]

Palate Cleansing: Ensure panelists use palate cleansers between samples to minimize flavor

carry-over.[6]

Data Collection: Panelists record their choice of the "odd" sample on a ballot.

Data Analysis: The results are analyzed statistically to determine if the number of correct

identifications is significantly greater than what would be expected by chance (one-third).

Workflow for Triangle Test:
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Workflow for the Triangle Test sensory evaluation method.

Protocol for Instrumental Analysis: Gas
Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique for identifying the specific volatile compounds in a sample that

contribute to its aroma.[2][15][16] This method combines the separation capabilities of gas

chromatography with the sensitivity of the human nose as a detector.[16][17]

Objective: To identify and characterize the odor-active compounds, including isoamyl
propionate, in a food product.

Materials:

Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

Olfactometry port (sniffing port).

Humidifier for the sniffing port air supply.

Appropriate GC column for flavor analysis (e.g., a polar column like WAX or a non-polar one

like DB-5).

Sample extraction equipment (e.g., solid-phase microextraction (SPME), solvent extraction).
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Trained sensory assessors.

Procedure:

Sample Preparation: Extract the volatile compounds from the food sample. The choice of

extraction method is crucial to obtain a representative aroma profile.[15]

GC Separation: Inject the extracted volatiles into the GC. The compounds are separated

based on their boiling points and polarity as they pass through the column.

Effluent Splitting: At the end of the column, the effluent is split. One portion goes to the

conventional detector (FID or MS) for chemical identification and quantification, while the

other is directed to the olfactometry port.[15]

Olfactory Detection: A trained assessor sniffs the effluent from the olfactometry port and

records the time, duration, and a descriptor for each perceived odor.

Data Correlation: The data from the instrumental detector (retention time, mass spectrum) is

correlated with the sensory data from the olfactometry port. This allows for the identification

of the compounds responsible for specific aromas.

Quantification (Optional): Techniques like Aroma Extract Dilution Analysis (AEDA) can be

used to determine the odor potency of each compound.[17]

Workflow for Gas Chromatography-Olfactometry (GC-O):
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Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
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Incorporation and Stability
The successful incorporation of volatile esters like isoamyl propionate into a food matrix

requires careful consideration to ensure stability and a consistent flavor profile throughout the

product's shelf life.

Methods of Incorporation:

Direct Addition: In liquid systems, isoamyl propionate can be directly added and mixed. The

use of a suitable solvent, such as ethanol, may be necessary for even dispersion.

Encapsulation: For protection against degradation and controlled release, isoamyl
propionate can be encapsulated in matrices like proteins or lipids.[18] This is particularly

useful in dry mixes and products undergoing harsh processing conditions.

Impregnation: Solid carriers can be impregnated with the flavoring agent for later addition to

a food product.

Factors Affecting Stability:

Heat Treatment: High temperatures during processing can lead to the volatilization and loss

of isoamyl propionate.[19]

Oxidation: The presence of oxygen can lead to the degradation of the ester, resulting in off-

flavors.[19]

Light Exposure: UV light can initiate chemical reactions that alter the flavor compound.[20]

Moisture Content: The presence of water can lead to the hydrolysis of the ester back into

isoamyl alcohol and propionic acid, especially at non-neutral pH.

Packaging: The choice of packaging material is critical. It should have good barrier

properties to prevent the loss of the volatile flavor and protect against oxygen and light.[19]

Quality Control
A robust quality control program is essential to ensure the identity, purity, and consistency of

isoamyl propionate used as a food ingredient.
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Quality Control Workflow for Flavoring Agents:
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Quality control workflow for a food flavoring agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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